molecular formula C13H16N2O3 B1361895 Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate CAS No. 299927-12-1

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate

Cat. No. B1361895
M. Wt: 248.28 g/mol
InChI Key: KEVDQNZIRBMTDB-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate” belong to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused ring system containing a benzene ring and an imidazole ring . The exact structure of “Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate” can undergo are not available in the literature.

Scientific Research Applications

Antineoplastic and Antifilarial Potential

  • A study by Ram et al. (1992) synthesized a series of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates. These compounds showed significant in vivo antifilarial activity against various adult worms in experimentally infected jirds and demonstrated notable growth inhibition in L1210 cells, indicating potential antineoplastic and antifilarial applications.

Crystallographic Analysis

  • Arumugam et al. (2010) provided a crystallographic analysis of a similar compound, ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate. This study aids in understanding the structural aspects of these compounds, which is crucial for their application in scientific research.

Bioavailability Enhancement in Angiotensin II Receptor Antagonists

  • Kubo et al. (1993) investigated prodrugs of benzimidazole-7-carboxylic acids to improve oral bioavailability in angiotensin II receptor antagonists. Their study, involving compounds like ethyl 1H-benzimidazole-7-carboxylate, highlighted the importance of these compounds in enhancing drug efficacy (Kubo et al., 1993).

Antisecretory Action in Antiulcer Agents

  • Ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a related compound, was studied for its mechanism as a gastric antisecretion agent and potential H+/K(+)-ATPase inhibitor. This implies a role in gastrointestinal research and potential therapeutic applications (Terashima et al., 1995).

Synthesis and Anticancer Screening

  • Varshney et al. (2015) synthesized derivatives of 2-methyl-1H-benzimidazoles for cytotoxic activity against various human cancer cell lines. This showcases the utility of such compounds in cancer research and potential therapeutic development (Varshney et al., 2015).

Antimicrobial Activity

  • The antimicrobial activity of new benzimidazole derivatives was evaluated, demonstrating the potential use of these compounds in combating microbial infections (Ansari & Lal, 2009).

properties

IUPAC Name

ethyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-13(17)10-4-5-12-11(8-10)14-9(2)15(12)6-7-16/h4-5,8,16H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVDQNZIRBMTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353969
Record name Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate

CAS RN

299927-12-1
Record name Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299927-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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